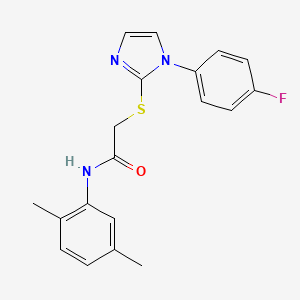

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 688336-78-9

Cat. No.: VC6707725

Molecular Formula: C19H18FN3OS

Molecular Weight: 355.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688336-78-9 |

|---|---|

| Molecular Formula | C19H18FN3OS |

| Molecular Weight | 355.43 |

| IUPAC Name | N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C19H18FN3OS/c1-13-3-4-14(2)17(11-13)22-18(24)12-25-19-21-9-10-23(19)16-7-5-15(20)6-8-16/h3-11H,12H2,1-2H3,(H,22,24) |

| Standard InChI Key | UAECSLJDHAZWOG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |

Introduction

Overview of the Compound

The compound "N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" is a synthetic organic molecule. Its structure suggests it belongs to the class of acetamides with functional groups that include:

-

Aromatic rings: A 2,5-dimethylphenyl group and a 4-fluorophenyl group.

-

Imidazole ring: A heterocyclic structure often found in biologically active compounds.

-

Thioether linkage: Connecting the imidazole ring to the acetamide backbone.

Potential Applications

Compounds with similar structural motifs are often studied for their biological activities, including:

-

Antimicrobial properties: The imidazole ring is frequently found in antifungal and antibacterial agents.

-

Anticancer potential: Fluorinated aromatic groups can enhance binding affinity to biological targets, making these compounds candidates for anticancer research.

-

Enzyme inhibition: Thioether and imidazole functionalities are known to interact with enzymes, potentially inhibiting their activity.

Synthesis

While specific synthesis details for this compound are unavailable, the general approach might involve:

-

Preparation of the imidazole derivative: Functionalization of the imidazole ring with a fluorophenyl group.

-

Thioether formation: Coupling of the imidazole derivative with a thiol-containing intermediate.

-

Acetamide linkage: Reaction with 2,5-dimethylphenylamine to form the final compound.

Characterization Techniques

To confirm its structure and purity, the following methods would typically be employed:

-

Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To detect functional groups like amides and thioethers.

Biological Evaluation

If studied for biological activity, typical assays might include:

-

Antimicrobial tests: Against bacterial and fungal strains.

-

Cytotoxicity assays: To evaluate anticancer potential in cell lines.

-

Molecular docking studies: To predict interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume